molecular formula C11H14BrFO B8001811 4-Bromo-2-fluoro-1-(pentyloxy)benzene CAS No. 127326-78-7

4-Bromo-2-fluoro-1-(pentyloxy)benzene

Cat. No.: B8001811
CAS No.: 127326-78-7
M. Wt: 261.13 g/mol
InChI Key: FCYFSULPHRADAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-1-(pentyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(pentyloxy)benzene typically involves the reaction of 4-bromo-2-fluorophenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve distillation, crystallization, or other separation techniques to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(pentyloxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-1-(pentyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pentyloxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-(methoxy)benzene
  • 4-Bromo-2-fluoro-1-(ethoxy)benzene
  • 4-Bromo-2-fluoro-1-(butoxy)benzene

Uniqueness

4-Bromo-2-fluoro-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which can impart different physicochemical properties compared to its analogs. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-2-fluoro-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFSULPHRADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286639
Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127326-78-7
Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127326-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-1-(pentyloxy)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.